1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern.
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with carboxylic acid group at a different position.
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxamide: Amide derivative with similar core structure.
Uniqueness
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNKEPNSKFFGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409275 |
Source
|
Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-43-2 |
Source
|
Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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